

## chemical and physical properties of 14-Methylheptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 14-Methylheptadecanoyl-CoA

Cat. No.: B15544416

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# An In-depth Technical Guide to 14-Methylheptadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**14-Methylheptadecanoyl-CoA** is a branched-chain fatty acyl-coenzyme A molecule. As an activated form of 14-methylheptadecanoic acid, it is an intermediate in lipid metabolism. Branched-chain fatty acids and their CoA esters are gaining increasing attention in biomedical research due to their roles in cellular signaling, energy metabolism, and their potential as biomarkers for various physiological and pathological states. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of **14-Methylheptadecanoyl-CoA**, detailed experimental protocols for its synthesis and analysis, and a review of its relevant biological pathways.

## **Chemical and Physical Properties**

Direct experimental data for **14-Methylheptadecanoyl-CoA** is limited. The following tables summarize its predicted properties based on the known characteristics of its constituent parts (14-methylheptadecanoic acid and coenzyme A) and data from closely related long-chain acyl-CoA molecules.



**General Properties** 

Property	Value	Source/Method
IUPAC Name	S-[2-({3-[({(2R)-4INVALID- LINKphosphoryl}oxy)-2- hydroxy-3,3- dimethylbutanoyl]amino}propa noamido)ethyl] 14- methylheptadecanethioate	Predicted
Molecular Formula	C39H70N7O17P3S	Predicted
Molecular Weight	1034.0 g/mol	Predicted

**Predicted Physicochemical Properties** 

Property	Value	Notes
Appearance	White to off-white solid	By analogy to other long-chain acyl-CoAs
Melting Point	Not Determined	Expected to be a high-melting solid
Boiling Point	Not Determined	Decomposes before boiling
Solubility	Soluble in aqueous buffers, insoluble in most organic solvents. Solubility is pH-dependent and can be affected by the presence of divalent cations like Mg2+.	By analogy to other long-chain acyl-CoAs
Stability	Stable for short periods in aqueous solution at neutral pH. Prone to hydrolysis of the thioester bond, especially at acidic or alkaline pH. Best stored as a lyophilized powder at -20°C or below.	General knowledge for acyl- CoAs



# Experimental Protocols Synthesis of 14-Methylheptadecanoyl-CoA

Two primary methods are available for the synthesis of long-chain fatty acyl-CoAs: enzymatic and chemical synthesis.

1. Enzymatic Synthesis using Acyl-CoA Synthetase

This method utilizes the enzyme acyl-CoA synthetase to catalyze the formation of the thioester bond between the fatty acid and coenzyme A.

- Materials:
  - 14-methylheptadecanoic acid
  - Coenzyme A (CoA-SH)
  - ATP (Adenosine triphosphate)
  - MgCl2 (Magnesium chloride)
  - Tris-HCl buffer (pH 7.5)
  - Acyl-CoA synthetase (commercially available or purified from a biological source)
  - Dithiothreitol (DTT)
  - Triton X-100 (optional, for solubilizing the fatty acid)
- Procedure:
  - Prepare a reaction mixture containing:
    - 100 mM Tris-HCl, pH 7.5
    - 10 mM MgCl2
    - 10 mM ATP



- 1 mM CoA-SH
- 1 mM DTT
- 0.5 mM 14-methylheptadecanoic acid (can be solubilized in a small amount of Triton X-100 before adding to the reaction)
- Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1-1 U/mL.
- Incubate the reaction mixture at 37°C for 1-4 hours.
- Monitor the reaction progress by HPLC or TLC.
- Purify the 14-Methylheptadecanoyl-CoA using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.
- Lyophilize the purified product for long-term storage.
- 2. Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester

This method involves the activation of the fatty acid with N-hydroxysuccinimide, followed by reaction with coenzyme A.

- Materials:
  - 14-methylheptadecanoic acid
  - N-Hydroxysuccinimide (NHS)
  - Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
  - Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
  - Coenzyme A (CoA-SH)
  - Aqueous buffer (e.g., Sodium bicarbonate, pH 8.0)
- Procedure:



- · Activation of the fatty acid:
  - Dissolve 14-methylheptadecanoic acid and an equimolar amount of NHS in anhydrous solvent.
  - Add an equimolar amount of DCC and stir the reaction at room temperature for 2-4 hours.
  - Filter the reaction mixture to remove the dicyclohexylurea byproduct.
  - Evaporate the solvent to obtain the 14-methylheptadecanoyl-NHS ester.
- Reaction with Coenzyme A:
  - Dissolve the 14-methylheptadecanoyl-NHS ester in a minimal amount of organic solvent (e.g., THF).
  - Dissolve CoA-SH in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
  - Slowly add the NHS ester solution to the CoA solution with vigorous stirring.
  - Allow the reaction to proceed at room temperature for 1-2 hours.
- Purification:
  - Purify the **14-Methylheptadecanoyl-CoA** by preparative HPLC on a C18 column.
  - Lyophilize the purified product.

# Analysis of 14-Methylheptadecanoyl-CoA by HPLC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of longchain fatty acyl-CoAs.

- Instrumentation:
  - High-Performance Liquid Chromatography (HPLC) system



- Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm)
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Reagents:
  - Mobile Phase A: Water with 0.1% formic acid (or other ion-pairing agent)
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Internal Standard: A stable isotope-labeled or odd-chain fatty acyl-CoA (e.g., C17:0-CoA)
- Sample Preparation:
  - Homogenize biological samples (cells or tissues) in a suitable buffer.
  - Precipitate proteins with a cold organic solvent (e.g., acetonitrile).
  - Centrifuge to pellet the precipitate and collect the supernatant.
  - Spike the supernatant with the internal standard.
  - Perform solid-phase extraction (SPE) on a C18 cartridge to enrich for acyl-CoAs.
  - Elute the acyl-CoAs and evaporate the solvent.
  - Reconstitute the sample in the initial mobile phase composition.
- HPLC-MS/MS Analysis:
  - HPLC Conditions:
    - Column Temperature: 40-50°C
    - Flow Rate: 0.2-0.4 mL/min
    - Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 10-20 minutes to elute the long-chain acyl-CoAs.



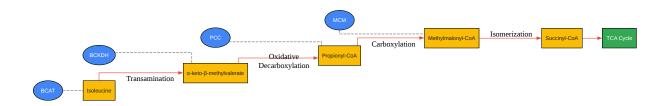
- MS/MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Detection Mode: Multiple Reaction Monitoring (MRM)
  - MRM Transitions:
    - Precursor Ion (Q1): The [M+H]+ of 14-Methylheptadecanoyl-CoA.
    - Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the phosphopantetheine fragment).
  - Optimize collision energy and other MS parameters for the specific analyte and instrument.
- Data Analysis:
  - Integrate the peak areas for the analyte and the internal standard.
  - Calculate the ratio of the analyte peak area to the internal standard peak area.
  - Quantify the concentration of 14-Methylheptadecanoyl-CoA using a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

### **Biological Pathways**

## Branched-Chain Amino Acid Catabolism and Branched-Chain Acyl-CoA Synthesis

**14-Methylheptadecanoyl-CoA** is derived from the catabolism of the branched-chain amino acid isoleucine. The pathway involves the conversion of isoleucine to its corresponding  $\alpha$ -keto acid, which is then oxidatively decarboxylated to form a branched-chain acyl-CoA. This acyl-CoA then undergoes further elongation to produce longer-chain branched-chain fatty acyl-CoAs.





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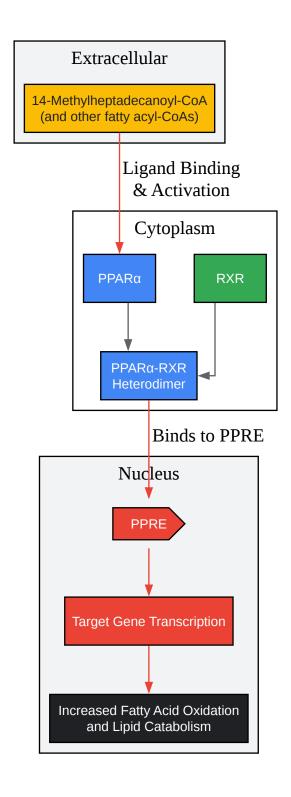
#### **BCAA Catabolism Pathway**

This diagram illustrates the catabolic pathway of isoleucine, leading to intermediates that can be used for the synthesis of branched-chain fatty acids.

#### **PPARα Signaling Pathway**

Long-chain fatty acids and their CoA esters, including branched-chain variants, are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR $\alpha$ . Activation of PPAR $\alpha$  leads to the regulation of genes involved in lipid metabolism and inflammation.





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#### **PPARα Signaling Pathway**

This diagram shows the activation of the PPAR $\alpha$  signaling pathway by fatty acyl-CoAs, leading to changes in gene expression related to lipid metabolism.



#### Conclusion

**14-Methylheptadecanoyl-CoA** is a molecule of growing interest in the study of lipid metabolism and cellular signaling. While direct experimental data on its properties are still emerging, its characteristics can be inferred from related compounds. The experimental protocols provided in this guide offer a starting point for its synthesis and analysis, and the pathway diagrams illustrate its biological context. Further research into the specific roles of **14-Methylheptadecanoyl-CoA** and other branched-chain fatty acyl-CoAs is warranted to fully elucidate their functions in health and disease.

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